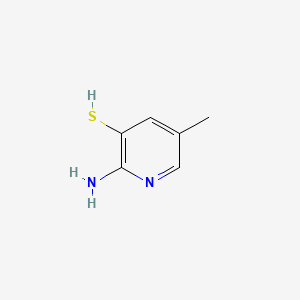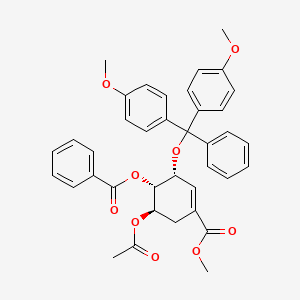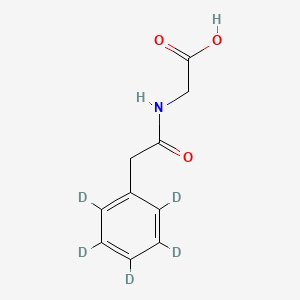
3-Methyl Hippuric Acid-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl Hippuric Acid-d7: is a deuterium-labeled analog of 3-Methyl Hippuric Acid. It is a substituted labeled hippurate analog used as a substrate and inhibitor of peptidylglycine α-hydroxylating monooxygenase. This compound is often utilized in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies .
Mechanism of Action
Target of Action
The primary target of 3-Methyl Hippuric Acid-d7 is peptidylglycine α-hydroxylating monooxygenase (PHM) . PHM is an enzyme that plays a crucial role in the biosynthesis of amidated peptides, which are involved in various physiological processes.
Mode of Action
This compound acts as a substrate and inhibitor of PHM . As a substrate, it is processed by the enzyme, while as an inhibitor, it prevents the enzyme from catalyzing its typical reactions. This dual role can lead to changes in the activity of PHM and the levels of its products.
Biochemical Pathways
Given its interaction with phm, it is likely to influence thebiosynthesis of amidated peptides . These peptides have diverse roles in the body, including hormone and neurotransmitter functions, so changes in their production could have wide-ranging effects.
Pharmacokinetics
It is known that the incorporation of deuterium (the ‘d7’ in its name) into drug molecules can affect theirpharmacokinetic and metabolic profiles . Deuterium is a stable isotope of hydrogen, and its greater mass can slow down metabolic processes, potentially leading to changes in absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be complex, given its role as both a substrate and inhibitor of PHM . By influencing the activity of this enzyme, it could alter the production of amidated peptides, leading to changes in various physiological processes.
Biochemical Analysis
Biochemical Properties
3-Methyl Hippuric Acid-d7 interacts with enzymes such as peptidylglycine α-hydroxylating monooxygenase (PHM) . It acts as both a substrate and an inhibitor for this enzyme . The nature of these interactions involves the compound binding to the enzyme, which can either facilitate or inhibit the enzyme’s activity .
Cellular Effects
It is known that the compound can influence cell function through its interactions with enzymes like PHM . These interactions could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes such as PHM . As a substrate, it is acted upon by the enzyme, while as an inhibitor, it prevents the enzyme from carrying out its function . This can lead to changes in gene expression and other biochemical processes.
Metabolic Pathways
This compound is involved in metabolic pathways related to the enzyme PHM . It can interact with this enzyme as both a substrate and an inhibitor
Transport and Distribution
It is known that the compound can interact with enzymes like PHM , which could potentially influence its localization or accumulation.
Subcellular Localization
It is known that the compound can interact with enzymes like PHM , which could potentially influence its localization to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl Hippuric Acid-d7 typically involves the deuteration of 3-Methyl Hippuric Acid. The process includes the introduction of deuterium atoms into the molecular structure of 3-Methyl Hippuric Acid. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are carried out under controlled conditions to ensure the high purity and yield of the deuterium-labeled compound. The production methods are designed to meet the stringent requirements of scientific research and analytical applications .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl Hippuric Acid-d7 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: 3-Methyl Hippuric Acid-d7 is used as a reference standard in analytical chemistry. Its stable isotope labeling makes it ideal for mass spectrometry and nuclear magnetic resonance studies.
Biology: In biological research, the compound is employed as a biomarker for the study of metabolic pathways and enzyme activities. It helps in tracing the metabolic fate of 3-Methyl Hippuric Acid in biological systems.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. It aids in the development of new pharmaceuticals by providing insights into drug metabolism.
Industry: In the industrial sector, this compound is used in quality control and assurance processes. It ensures the accuracy and reliability of analytical measurements in various industrial applications .
Comparison with Similar Compounds
- 2-Methyl Hippuric Acid-d7
- 4-Methyl Hippuric Acid-d7
- Hippuric Acid-d5
- 3-Chloro Hippuric Acid
Comparison: 3-Methyl Hippuric Acid-d7 is unique due to its specific deuterium labeling at the 3-methyl position. This distinguishes it from other similar compounds like 2-Methyl Hippuric Acid-d7 and 4-Methyl Hippuric Acid-d7, which have deuterium labeling at different positions. The unique labeling pattern of this compound makes it particularly useful for specific analytical and pharmacokinetic studies, providing distinct advantages in terms of accuracy and reliability .
Properties
IUPAC Name |
2-[[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i1D3,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAKNMHEIJUKEX-AAYPNNLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NCC(=O)O)[2H])C([2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)


![Tris[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] borate](/img/structure/B564935.png)


![Ethyl 6-hydroxy-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate](/img/structure/B564943.png)





